4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline
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Overview
Description
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline is a chemical compound with the molecular formula C15H22ClFN4 and a molecular weight of 312.82 g/mol . This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring, which is further connected to a dimethylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline involves several steps. The primary synthetic route includes the reaction of 1-(2-fluoroethyl)-1H-pyrazole with formaldehyde and N,N-dimethylaniline under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The fluoroethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: This compound shares the fluoroethyl and pyrazole moieties but differs in the substitution pattern and overall structure.
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline: This is a closely related compound with a different position of the pyrazole ring substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21FN4 |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
4-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H21FN4/c1-19(2)15-5-3-13(4-6-15)11-17-12-14-7-9-20(18-14)10-8-16/h3-7,9,17H,8,10-12H2,1-2H3 |
InChI Key |
YFGVTDJKGNRDFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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